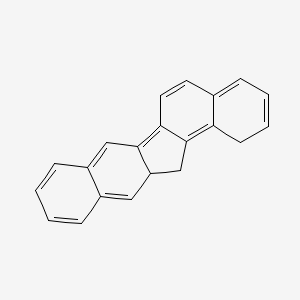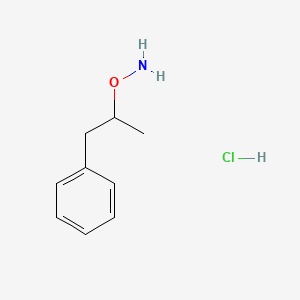
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by an alpha-methylphenethyl group. This compound is often used as an intermediate in organic synthesis and has potential medicinal uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(alpha-Methylphenethyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(alpha-Methylphenethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in various biochemical pathways . The compound’s ability to form stable intermediates makes it valuable in synthetic and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyamine hydrochloride: Similar in structure but with a methoxy group instead of an alpha-methylphenethyl group.
Hydroxylamine hydrochloride: The parent compound with a hydroxyl group instead of an alpha-methylphenethyl group.
O-Benzoylhydroxylamine: Another derivative used as an electrophilic aminating reagent.
Uniqueness
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride is unique due to its specific structural modification, which imparts distinct reactivity and selectivity in chemical reactions
Propiedades
Número CAS |
13571-18-1 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
O-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
Clave InChI |
FZUOKLJKBYAMSF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


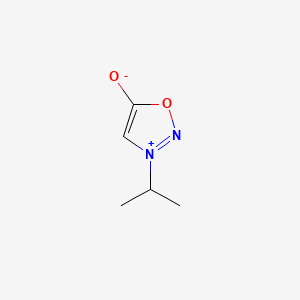
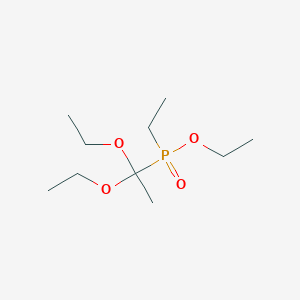
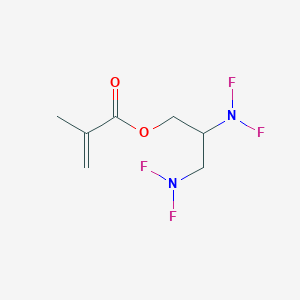
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
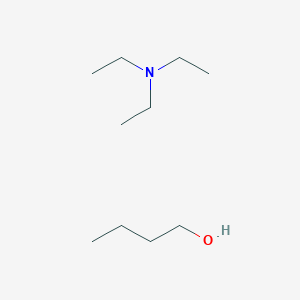



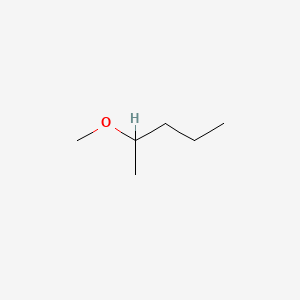
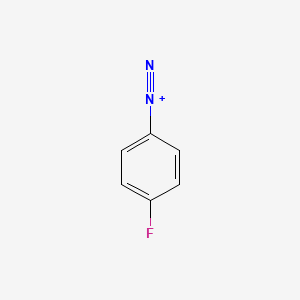

![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

